molecular formula C12H15ClO3S B1583010 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one CAS No. 207974-06-9

1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one

Cat. No. B1583010
CAS RN: 207974-06-9
M. Wt: 274.76 g/mol
InChI Key: XTIUXIMZIKBBSU-UHFFFAOYSA-N
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Description

Sulfones like “1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one” are versatile synthetic intermediates in organic chemistry. Molecules bearing a sulfone unit have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . The sulfone group can be employed as a temporary modulator of chemical reactivity .


Synthesis Analysis

While specific synthesis methods for “1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one” are not available, sulfones are generally synthesized through various methods such as oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and miscellaneous methods .


Molecular Structure Analysis

The molecular structure of sulfones is characterized by the presence of a sulfonyl functional group (R-SO2-R). This group can stabilize adjacent carbanions, function as activating, electron-withdrawing substituents in Michael acceptors, or as good leaving groups producing a sulfinate anion .


Chemical Reactions Analysis

Sulfones can undergo a variety of chemical reactions. Classical reactions of sulfones in organic synthesis include the Ramberg–Bäcklund reaction of α-halo sulfones and the Julia–Lythgoe olefination .


Physical And Chemical Properties Analysis

Sulfones are known for their high thermal and physical-mechanical properties. They are developed for application in conditions of high operating temperatures (over 160°C), high mechanical loading, aggressive chemical media, and high-energy radiation .

Scientific Research Applications

Antimicrobial Agent Development

The compound has been studied for its potential as an antimicrobial agent. Derivatives of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one have shown activity against Gram-positive bacterial strains and the C. albicans strain . This suggests its utility in developing new antimicrobial drugs that could be effective against resistant strains of bacteria and fungi.

Synthesis of Valine-Derived Compounds

Researchers have reported the synthesis of novel valine-derived compounds, such as N-acyl-α-amino acids and 1,3-oxazoles, bearing the **4-[(4-chlorophenyl)sulfonyl]**phenyl moiety . These compounds are important for the study of biological processes and could have therapeutic applications.

Production of Polysulfone Plastics

This compound serves as a precursor in the production of polysulfone plastics . These plastics are known for their rigidity and

Safety And Hazards

Safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid formation of dust and aerosols, and to use personal protective equipment when handling these compounds .

Future Directions

The development of new sulfone compounds and the exploration of their properties and applications is an active area of research. This includes the synthesis of new types of high molecular compounds, the investigation of their reactivity, and the development of new materials with high-performance properties .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3S/c1-12(2,3)11(14)8-17(15,16)10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIUXIMZIKBBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337870
Record name 1-(4-Chlorobenzene-1-sulfonyl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one

CAS RN

207974-06-9
Record name 2-Butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207974-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorobenzene-1-sulfonyl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207974-06-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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